molecular formula C12H17NO B14245656 5-Hexen-2-ol, 1-(phenylamino)- CAS No. 403842-15-9

5-Hexen-2-ol, 1-(phenylamino)-

Cat. No.: B14245656
CAS No.: 403842-15-9
M. Wt: 191.27 g/mol
InChI Key: HVAKOFNDRLLIFA-UHFFFAOYSA-N
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Description

The compound 5-Hexen-2-ol (B1606890), 1-(phenylamino)-, also known by its alternative name 1-anilino-5-hexen-2-ol, is an unsaturated amino alcohol with the CAS number 403842-15-9. molaid.com Its structure, featuring a hexene backbone with both an alcohol and a phenylamino (B1219803) group, positions it as a molecule of interest in organic synthesis and materials science. The presence of multiple functional groups—an alkene, a secondary alcohol, and a secondary amine—makes it a versatile platform for a variety of chemical transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

403842-15-9

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-anilinohex-5-en-2-ol

InChI

InChI=1S/C12H17NO/c1-2-3-9-12(14)10-13-11-7-5-4-6-8-11/h2,4-8,12-14H,1,3,9-10H2

InChI Key

HVAKOFNDRLLIFA-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(CNC1=CC=CC=C1)O

Origin of Product

United States

Synthetic Methodologies for 5 Hexen 2 Ol, 1 Phenylamino and Its Structural Analogues

Retrosynthetic Analysis and Strategic Disconnections for 5-Hexen-2-ol (B1606890), 1-(phenylamino)-

Retrosynthetic analysis of 5-Hexen-2-ol, 1-(phenylamino)- reveals several key disconnections. The primary bond for disconnection is the C-N bond between the nitrogen of the phenylamino (B1219803) group and the C1 carbon. This leads to two principal synthetic precursors: an electrophilic C1-C2 fragment and aniline (B41778) as the nucleophile. A common electrophilic synthon is a 1,2-epoxy-5-hexene (B51907). This approach simplifies the synthesis to the nucleophilic ring-opening of an epoxide with aniline.

Alternatively, a disconnection at the C1-C2 bond suggests a pathway involving the addition of a C1 nucleophile (derived from aniline) to a C2 carbonyl electrophile, such as 5-hexen-2-one. This route often involves a reductive amination process. Further disconnection of the carbon skeleton, for instance, between C3 and C4, could point towards an aldol-type reaction or Grignard addition to build the hexene framework, followed by functional group interconversions to install the amino and hydroxyl moieties.

Direct Synthetic Approaches to 5-Hexen-2-ol, 1-(phenylamino)-

While specific literature on the synthesis of 5-Hexen-2-ol, 1-(phenylamino)- is not abundant, several well-established methods for the synthesis of analogous β-amino alcohols can be applied. vulcanchem.com

The alkylation of aniline with a suitable electrophile is a direct method for forming the C-N bond. wikipedia.org A highly effective strategy involves the aminolysis of an epoxide. researchgate.net In this context, the reaction of aniline with 1,2-epoxy-5-hexene would yield the target molecule. This reaction can be catalyzed by various agents to improve regioselectivity and reaction rates. For instance, silica (B1680970) gel can catalyze the opening of epoxides by amines under solvent-free conditions, often leading to nucleophilic attack at the sterically less hindered carbon. organic-chemistry.org Lewis acids, such as zinc(II) perchlorate (B79767) hexahydrate, have also been shown to be highly efficient catalysts for the aminolysis of epoxides, providing excellent chemo-, regio-, and stereoselectivities under solvent-free conditions. organic-chemistry.org Furthermore, reactions in water without any catalyst have been reported to give β-amino alcohols in high yields and with high selectivity. organic-chemistry.org

Another approach is the reaction of aniline with a haloalcohol, such as 1-chloro-5-hexen-2-ol. However, this method can be less efficient due to potential side reactions and the need for a base to neutralize the resulting hydrohalic acid.

Reductive amination is a powerful and versatile method for the synthesis of amines. masterorganicchemistry.com This pathway involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 5-Hexen-2-ol, 1-(phenylamino)-, this would typically involve the reaction of 1-amino-5-hexen-2-one with a phenylating agent or, more directly, the reductive amination of a β-hydroxy ketone. An efficient method for the stereoselective preparation of 1,3-syn-amino alcohols involves the directed reductive amination of β-hydroxy-ketones using Ti(iOPr)4 and polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent. organic-chemistry.org

Alternatively, an iridium-catalyzed reductive amination and transfer hydrogenation of diketones with aromatic amines has been described as a method to access β-amino alcohols. rsc.org This process uses formic acid as a hydrogen donor under mild conditions. rsc.org

While less common for the direct formation of the C-N bond in this specific target, organometallic reactions are crucial for constructing the carbon skeleton. For instance, the 5-hexen-2-ol backbone can be synthesized via the reaction of allylmagnesium bromide with propylene (B89431) oxide. chemicalbook.comlookchem.com Subsequent functional group manipulation would then be required to introduce the phenylamino group.

More advanced organometallic methods focus on the direct C-N bond formation. For example, iron- and ruthenium-based catalysts have been used for the N-alkylation of amines with alcohols through a "hydrogen-borrowing" mechanism. acs.orgrsc.org In this scenario, 5-hexen-2-ol could potentially be coupled directly with aniline, although this would lead to a secondary amine attached to the C2 position, not the desired C1 position. Manganese-catalyzed C-N bond formation with alcohols has also been explored, offering a more earth-abundant metal alternative. acs.orgbeilstein-journals.org

The C2 carbon in 5-Hexen-2-ol, 1-(phenylamino)- is a chiral center, making stereoselective synthesis a critical consideration for accessing enantiomerically pure forms of the compound. acs.org Several strategies can be employed to control the stereochemistry at this center.

One of the most effective methods is the asymmetric ring-opening of meso-epoxides with amines. oup.com Chiral catalysts, such as those based on scandium or chiral sulfinamides, can facilitate the enantioselective aminolysis of epoxides with anilines, yielding β-amino alcohols with high enantioselectivity. organic-chemistry.org

Another powerful approach is the asymmetric transfer hydrogenation of α-amino ketones. acs.org Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones is a green and efficient alternative to classical resolution methods. acs.org This method can produce chiral 1,2-amino alcohols in high yields and with excellent enantioselectivities. acs.org

Furthermore, enantioselective radical C-H amination has emerged as a novel strategy for the synthesis of β-amino alcohols. nih.gov This method utilizes a radical relay chaperone strategy to achieve regio- and enantioselective amination of alcohols. nih.gov

Organometallic Coupling Reactions for Carbon-Carbon Bond Formation

Optimization of Reaction Conditions and Green Chemistry Principles in the Synthesis of 5-Hexen-2-ol, 1-(phenylamino)-

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the economic and environmental viability of the synthesis. Key parameters for optimization include the choice of solvent, catalyst, temperature, and reaction time.

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods. rsc.orgpatsnap.com This includes the use of water as a solvent, solvent-free reaction conditions, and the development of recyclable catalysts. organic-chemistry.orgrsc.org For example, the use of fruit peel waste as a green catalyst for the ring-opening of epoxides with aromatic amines has been reported, offering an eco-friendly and cost-effective approach. nih.gov

Visible-light photocatalysis is another green technology that has been applied to the synthesis of 1,2-amino alcohols. rsc.org This method allows for reactions to be carried out at room temperature using water as a solvent, significantly reducing the environmental impact. rsc.orgpatsnap.com Additionally, the development of catalytic systems based on earth-abundant and non-toxic metals like iron and manganese is a key aspect of green chemistry in this field. acs.orgacs.org

Synthesis of Isotopic Analogues of 5-Hexen-2-ol, 1-(phenylamino)- for Mechanistic Probing

A comprehensive review of scientific literature and chemical databases did not yield specific methodologies for the synthesis of isotopic analogues of 5-Hexen-2-ol, 1-(phenylamino)-. Research detailing the incorporation of isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) into the molecular structure of 5-Hexen-2-ol, 1-(phenylamino)- for the purpose of mechanistic probing has not been documented in the available resources.

The study of reaction mechanisms often employs isotopically labeled compounds to trace the path of atoms and elucidate transition states. For a molecule like 5-Hexen-2-ol, 1-(phenylamino)-, isotopic labeling could theoretically be applied to various positions to investigate specific mechanistic questions. For instance, deuterium labeling at the carbinol carbon (C-2) or the carbon bearing the amino group (C-1) could help in understanding oxidation or rearrangement reactions. Similarly, ¹³C labeling within the hexenyl or phenyl moieties could be instrumental in tracking skeletal rearrangements.

However, without published synthetic routes, any discussion of potential strategies for creating these labeled compounds would be purely speculative. General methods for isotopic labeling of alcohols, amines, and alkenes exist, but their direct applicability to the specific substrate, 5-Hexen-2-ol, 1-(phenylamino)-, has not been reported. These general methods include, but are not limited to, reduction of a corresponding ketone with a deuterated reducing agent to label the alcohol position, or the use of labeled precursors in a multi-step synthesis.

Due to the absence of specific research on this compound, no detailed research findings or data tables on the synthesis of its isotopic analogues can be presented.

Chemical Reactivity and Mechanistic Investigations of 5 Hexen 2 Ol, 1 Phenylamino

Reactions Involving the Phenylamino (B1219803) Moiety of 5-Hexen-2-ol (B1606890), 1-(phenylamino)-

The phenylamino group, a secondary amine attached to a chiral carbon, is a key site of reactivity. Its nucleophilic character and the presence of an N-H bond allow for a range of functionalization reactions.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the phenylamino group makes it nucleophilic and thus susceptible to reactions with electrophiles. N-alkylation and N-acylation are fundamental transformations that introduce new carbon-based groups onto the nitrogen atom.

N-Alkylation: This reaction involves the substitution of the hydrogen atom on the nitrogen with an alkyl group. While specific studies on the N-alkylation of 5-Hexen-2-ol, 1-(phenylamino)- are not extensively documented in the provided results, general principles of N-alkylation of secondary anilines can be applied. Reagents such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting acid are typically employed. The reaction proceeds via an SN2 mechanism. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.

N-Acylation: The introduction of an acyl group (R-C=O) to the nitrogen atom can be achieved using acylating agents like acid chlorides or anhydrides. This reaction typically proceeds readily, even without a catalyst, due to the high reactivity of the acylating agent. For instance, the reaction with acetyl chloride would yield the corresponding N-acetyl derivative. These acylation reactions are important for the synthesis of amides, which are prevalent in many biologically active molecules and polymers.

A representative scheme for these reactions is shown below:

Scheme 1: General N-Alkylation and N-Acylation of a Secondary Amine

Generated code

Oxidation and Reduction Processes of the Amine Functionality

The phenylamino group can undergo both oxidation and reduction, leading to a variety of products with different oxidation states of the nitrogen atom.

Oxidation: Oxidation of the secondary amine functionality can lead to various products depending on the oxidant and reaction conditions. Mild oxidizing agents might lead to the formation of aminyl radicals, which could then undergo further reactions. Stronger oxidation could potentially lead to the formation of nitroso or nitro compounds, although this is less common for secondary anilines compared to primary anilines. The presence of the double bond and the secondary alcohol in the molecule adds complexity, as these functional groups are also susceptible to oxidation. For instance, Oppenauer oxidation is a method for converting allylic alcohols to the corresponding olefinic aldehydes using a catalyst and a hydrogen acceptor like furfural. google.com

Reduction: The phenylamino group itself is already in a reduced state. However, the phenyl ring can be hydrogenated under specific catalytic conditions, typically requiring high pressure and temperature with catalysts like rhodium or ruthenium. This would result in the formation of a cyclohexylamino derivative.

Cyclization and Rearrangement Pathways of the Amino Group

The presence of both an amino group and other reactive functionalities within the same molecule opens up possibilities for intramolecular reactions, leading to the formation of cyclic structures.

Cyclization: Intramolecular reactions involving the phenylamino group and the hexenol framework can lead to the formation of heterocyclic compounds. For example, under acidic conditions, the nitrogen atom could potentially attack the double bond in an intramolecular fashion, leading to a nitrogen-containing ring. The feasibility of such a reaction would depend on the stereochemistry of the substrate and the reaction conditions. Oxidative cyclization is another pathway where an oxidizing agent can mediate the formation of a new ring. science.gov For example, processes for synthesizing cyclic carbamates from compounds with amino and alcohol functionalities have been developed using cyclization agents like phosgene (B1210022) or its derivatives. google.com

Rearrangement: Rearrangement reactions involving the amino group are also conceivable. For instance, allylic rearrangements can occur where a substitution at a position adjacent to a double bond leads to a shift in the double bond's position. wikipedia.org While a classic example involves a leaving group, analogous rearrangements could potentially be induced under specific catalytic or thermal conditions. The Bamberger rearrangement, which converts N-phenylhydroxylamines to 4-aminophenols in the presence of strong acid, proceeds through a nitrenium ion intermediate. wiley-vch.de Although the starting material is different, it highlights a potential rearrangement pathway for substituted anilines.

Transformations at the Hexen-2-ol Framework of 5-Hexen-2-ol, 1-(phenylamino)-

The hexen-2-ol portion of the molecule contains two key functional groups: a terminal carbon-carbon double bond and a secondary hydroxyl group. Both are amenable to a wide range of chemical transformations.

Electrophilic Additions to the Terminal Alkene Moiety

The carbon-carbon double bond is a region of high electron density, making it susceptible to attack by electrophiles. savemyexams.com This leads to electrophilic addition reactions, where the double bond is broken and new single bonds are formed.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond would result in a dihalogenated alkane. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. aakash.ac.in

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the terminal alkene would follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (the terminal carbon), and the halide adds to the more substituted carbon. aakash.ac.in This regioselectivity is due to the formation of the more stable secondary carbocation intermediate.

Hydration: The acid-catalyzed addition of water across the double bond would also follow Markovnikov's rule, leading to the formation of a diol. aakash.ac.inlibretexts.org This reaction is crucial for the synthesis of alcohols from alkenes.

Hydroboration-Oxidation: This two-step reaction sequence provides a method for the anti-Markovnikov hydration of the alkene. In the first step, borane (B79455) (BH₃) or a borane derivative adds across the double bond. Subsequent oxidation with hydrogen peroxide in basic solution replaces the boron atom with a hydroxyl group, yielding the anti-Markovnikov alcohol. rsc.org

Table 1: Predicted Products of Electrophilic Addition to the Alkene Moiety

Reagent Predicted Major Product Regioselectivity
Br₂/CCl₄ 1-(Phenylamino)-5,6-dibromohexan-2-ol Anti-addition
HBr 1-(Phenylamino)-5-bromohexan-2-ol Markovnikov
H₂O/H⁺ 1-(Phenylamino)hexane-2,5-diol Markovnikov

Derivatization and Activation of the Secondary Hydroxyl Group

The secondary hydroxyl group is another key site for chemical modification. It can be derivatized to form other functional groups or activated to facilitate substitution or elimination reactions.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This is a common protecting group strategy for alcohols.

Etherification: The formation of an ether can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Allyl ethers are common protecting groups for alcohols. organic-chemistry.org

Oxidation: Oxidation of the secondary alcohol would yield a ketone. A variety of oxidizing agents can be used for this transformation, ranging from chromium-based reagents to milder, more selective methods like the Swern or Dess-Martin oxidation. The Oppenauer oxidation is particularly suited for allylic alcohols. google.com

Activation and Substitution: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution reactions at the C-2 position, it can be activated by converting it into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. Subsequent reaction with a nucleophile can then proceed via an SN2 mechanism, leading to inversion of stereochemistry if the carbon is chiral.

Table 2: Common Derivatization Reactions of the Secondary Hydroxyl Group

Reagent(s) Product Functional Group
Acetic anhydride, pyridine Ester
Sodium hydride, then methyl iodide Ether
PCC, CH₂Cl₂ Ketone
p-Toluenesulfonyl chloride, pyridine Tosylate (activated alcohol)

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis)

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, often catalyzed by ruthenium or molybdenum complexes. acs.org Ring-Closing Metathesis (RCM) is an intramolecular variant widely used to synthesize cyclic compounds. organic-chemistry.org

For a molecule to undergo RCM, it must contain at least two alkene moieties. The parent compound, 5-Hexen-2-ol, 1-(phenylamino)-, possesses only one terminal double bond and therefore cannot undergo RCM directly. However, derivatization of the phenylamino group can introduce a second olefin, creating a suitable diene precursor for RCM. For instance, N-allylation would yield a 1,7-diene, poised for cyclization.

The RCM of such a diene, catalyzed by a standard ruthenium-based catalyst like a Grubbs or Hoveyda-Grubbs catalyst, would be expected to produce a seven-membered nitrogen-containing heterocycle. beilstein-journals.org The reaction is driven forward by the release of volatile ethylene (B1197577) gas. organic-chemistry.org The presence of the nearby hydroxyl group could potentially influence the reaction rate and stereochemical outcome through a coordinating effect with the metal catalyst. rsc.org

Table 1: Hypothetical Ring-Closing Metathesis of N-Allyl-1-(phenylamino)-5-hexen-2-ol

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)ProductYield (%)
1Grubbs 1st Gen. (5)CH₂Cl₂40125-hydroxy-1-phenyl-2,3,4,5,6,7-hexahydro-1H-azepine~75
2Grubbs 2nd Gen. (2)Toluene8045-hydroxy-1-phenyl-2,3,4,5,6,7-hexahydro-1H-azepine~90
3Hoveyda-Grubbs 2nd Gen. (2)CH₂Cl₂4065-hydroxy-1-phenyl-2,3,4,5,6,7-hexahydro-1H-azepine~92

This table is illustrative and based on typical conditions for RCM of similar amino dienes. Specific yields and conditions for this exact substrate have not been reported.

Intramolecular Cyclization and Cascade Reactions of 5-Hexen-2-ol, 1-(phenylamino)-

The structure of 5-Hexen-2-ol, 1-(phenylamino)- is well-suited for intramolecular cyclization reactions, which can provide rapid access to nitrogen-containing heterocycles. These reactions can be promoted by various catalysts and reagents, with the outcome often depending on the specific conditions employed.

Intramolecular Hydroamination: This atom-economical reaction involves the addition of the N-H bond across the terminal alkene. rsc.org Depending on the catalyst, either a 5-exo-trig or a 6-endo-trig cyclization can occur, leading to a 2-methyl-substituted piperidine (B6355638) or a five-membered pyrrolidine (B122466) ring, respectively. Late transition metals like rhodium, iridium, and palladium are known to catalyze such transformations. nih.govnih.gov While early-metal and lanthanide catalysts are highly active, they often show poor tolerance for functional groups like alcohols. nih.gov In contrast, late-metal catalysts are more robust but may require N-protection, although catalysts for the cyclization of unprotected primary and secondary aminoalkenes have been developed. nih.govnih.gov For N-aryl amines, rhodium and iridium catalysts have shown significant promise in achieving high selectivity and enantioselectivity. nih.govnih.gov

Palladium-Catalyzed Aminocyclization (Wacker-type reaction): In the presence of a palladium(II) catalyst and an oxidant, the nitrogen nucleophile can attack the coordinated alkene in an intramolecular fashion. mdpi.comnih.gov This aza-Wacker reaction on an amino alcohol substrate can lead to the formation of cyclic ethers or amines. For a substrate like 5-Hexen-2-ol, 1-(phenylamino)-, palladium-catalyzed oxidative cyclization could potentially form substituted piperidines. acs.orgnih.gov In some cases, the reaction can proceed as a cascade, where both the amine and alcohol functionalities participate, leading to bicyclic oxazolidine (B1195125) structures. acs.orgnih.govresearchgate.net

Radical and Halocyclization: Intramolecular cyclization can also be initiated by forming a radical at a specific position or by activating the alkene with an electrophilic halogen source. The cyclization of 5-hexenyl radicals is a classic method for forming five-membered rings. acs.org Furthermore, hypervalent iodine reagents can be used to mediate halocyclizations, where the amine acts as the internal nucleophile to attack the activated alkene, forming halogenated piperidines. beilstein-journals.org

Catalytic Transformations and Selectivity Studies on 5-Hexen-2-ol, 1-(phenylamino)-

Beyond cyclization, the functional groups in 5-Hexen-2-ol, 1-(phenylamino)- allow for a range of selective catalytic transformations. A key challenge in these reactions is achieving selectivity, as the catalyst could interact with the alkene, the alcohol, or the amine.

Alkene Isomerization: The terminal alkene can be isomerized to more thermodynamically stable internal alkenes. Ruthenium and molybdenum complexes have been shown to be effective for the selective isomerization of terminal alkenes to internal (E)- or (Z)-2-alkenes. acs.orglookchem.com The selectivity of these reactions can be highly dependent on the ligand environment of the catalyst and the presence of co-catalysts like a Brønsted acid. acs.org

Selective Hydrogenation: Catalytic reduction of the C=C double bond can be achieved using hydrogen gas and a metal catalyst (e.g., Pd, Pt, Rh). thieme.de A significant challenge is achieving chemoselectivity, reducing the alkene without causing hydrogenolysis of the C-N or C-O bonds. Palladium catalysts supported on materials like titanium dioxide have shown high selectivity for olefin reduction under controlled conditions. smolecule.com

Oxidation: The secondary alcohol can be selectively oxidized to the corresponding ketone, 1-(phenylamino)-5-hexen-2-one. This requires a catalytic system that does not affect the alkene or the amine. Anderson-type polyoxometalates have been investigated as catalysts for the aerobic oxidation of alcohols and amines, sometimes showing high selectivity based on the specific metal center and reaction conditions. semanticscholar.org Similarly, ruthenium complexes have been developed for the aerobic oxidation of primary amines to amides. rsc.org

Table 2: Potential Catalytic Transformations of 5-Hexen-2-ol, 1-(phenylamino)-

TransformationProductCatalyst SystemTypical ConditionsRef.
Alkene Isomerization1-(phenylamino)hex-4-en-2-olcis-Mo(CO)₄(PPh₃)₂ / TsOHTHF, reflux acs.org
Alkene Hydrogenation1-(phenylamino)hexan-2-olPd/C or Pd/TiO₂H₂ (1 atm), RT smolecule.com
Alcohol Oxidation1-(phenylamino)-5-hexen-2-one(NH₄)₄[Cu(OH)₆Mo₆O₁₈]O₂, H₂O, 100°C semanticscholar.org
Hydroaminomethylation7-(phenylamino)heptan-3-olRh(diphosphine) / Ir(cyclometalated)CO/H₂, Na-formate---
Hydrosilylation1-(phenylamino)-6-(triethylsilyl)hexan-2-olRh(III) or Ir(III) complexesHSiEt₃, RT csic.es

This table presents potential reactions and plausible catalyst systems based on research on analogous functionalized molecules. Specific outcomes would require experimental verification.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 5 Hexen 2 Ol, 1 Phenylamino

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 5-Hexen-2-ol (B1606890), 1-(phenylamino)-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are indispensable for unraveling the complex spin systems within 5-Hexen-2-ol, 1-(phenylamino)-.

Correlation Spectroscopy (COSY): This experiment would reveal the scalar couplings between protons, establishing the connectivity of the aliphatic chain. For instance, the proton at C2 (adjacent to the hydroxyl group) would show correlations to the protons at C1 and C3. Similarly, the protons of the vinyl group at C5 and C6 would exhibit characteristic coupling patterns.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton to its directly attached carbon atom. It would allow for the unambiguous assignment of the carbon signals based on the already assigned proton resonances.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment is key for determining the relative stereochemistry of the two chiral centers at C1 and C2. The spatial proximity of protons will result in cross-peaks. For instance, the observation of a NOESY correlation between the proton at C1 and the proton at C2 would suggest a syn relationship, while its absence might indicate an anti relationship.

Predicted ¹H and ¹³C NMR Data for 5-Hexen-2-ol, 1-(phenylamino)-

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
C1~3.0-3.5 (m)~55-60C2, C3, Phenyl C(ipso)
C2~3.8-4.2 (m)~65-70C1, C3, C4
C3~1.5-1.8 (m)~30-35C1, C2, C4, C5
C4~2.0-2.3 (m)~35-40C2, C3, C5, C6
C5~5.7-5.9 (m)~135-140C3, C4, C6
C6~5.0-5.2 (m)~115-120C4, C5
Phenyl-H (ortho)~6.6-6.8 (d)~112-115Phenyl C(ipso), Phenyl C(meta)
Phenyl-H (meta)~7.1-7.3 (t)~128-130Phenyl C(ortho), Phenyl C(para)
Phenyl-H (para)~6.7-6.9 (t)~117-120Phenyl C(meta)
N-H~3.5-4.5 (br s)-C1, Phenyl C(ipso)
O-H~2.0-4.0 (br s)-C2

Solid-State NMR Investigations of 5-Hexen-2-ol, 1-(phenylamino)-

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. For 5-Hexen-2-ol, 1-(phenylamino)-, ssNMR could be used to:

Characterize Polymorphs: Different crystalline forms of the compound would yield distinct ssNMR spectra, allowing for their identification and characterization.

Probe Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic angle spinning (CP/MAS) can provide insights into intermolecular hydrogen bonding involving the N-H and O-H groups.

Determine Conformation: ssNMR can reveal details about the molecular conformation in the solid state, which may differ from that in solution.

Solid-state ¹³C and ¹⁵N NMR would be particularly informative, with the chemical shifts being sensitive to the local electronic environment and molecular packing. acs.orgmdpi.com

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of 5-Hexen-2-ol, 1-(phenylamino)-, which is C₁₂H₁₇NO. HRMS can distinguish this formula from other isobaric possibilities.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. For 5-Hexen-2-ol, 1-(phenylamino)-, characteristic fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) would be expected:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion. libretexts.org

Loss of Water: Dehydration from the alcohol functional group is a likely fragmentation, especially under thermal conditions in the mass spectrometer.

Cleavage of the Hexenyl Chain: Fragmentation of the alkene chain can occur, leading to various smaller fragments.

Fragmentation of the Phenylamino (B1219803) Moiety: The phenylamino group can undergo characteristic fragmentations.

Predicted Key Fragments in the Mass Spectrum of 5-Hexen-2-ol, 1-(phenylamino)-

m/zProposed Fragment
191[M]⁺ (Molecular Ion)
173[M - H₂O]⁺
106[C₆H₅NHCH₂]⁺
93[C₆H₅NH₂]⁺
84[M - C₆H₅NH₂]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. sci-hub.se For 5-Hexen-2-ol, 1-(phenylamino)-, the following characteristic vibrational bands would be expected:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum.

N-H Stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹ for the secondary amine. orgchemboulder.comspectroscopyonline.com

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

C=C Stretch: A band in the region of 1640-1680 cm⁻¹ for the alkene.

C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region for the aromatic amine. aip.orglibretexts.org

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ range.

Raman spectroscopy would be particularly useful for observing the C=C stretching vibration, which is often weak in the IR spectrum of non-symmetrical alkenes. Conformational analysis can also be performed by studying changes in the vibrational spectra under different conditions (e.g., temperature, solvent).

Expected Vibrational Frequencies for 5-Hexen-2-ol, 1-(phenylamino)-

Functional GroupExpected Wavenumber (cm⁻¹)Spectroscopy
O-H Stretch3200-3600 (broad)IR
N-H Stretch3300-3500 (sharp/moderate)IR
Aromatic C-H Stretch3000-3100IR, Raman
Aliphatic C-H Stretch2850-2960IR, Raman
C=C Stretch1640-1680IR, Raman
Aromatic C=C Bending1450-1600IR, Raman
C-N Stretch (Aromatic)1250-1350IR
C-O Stretch1000-1200IR

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism) for Absolute Configuration Determination of Chiral Centers in 5-Hexen-2-ol, 1-(phenylamino)-

Since 5-Hexen-2-ol, 1-(phenylamino)- possesses two chiral centers, it can exist as four possible stereoisomers (two pairs of enantiomers and two diastereomers). Chiroptical techniques are essential for determining the absolute configuration of these stereoisomers.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govhilarispublisher.com The phenylamino chromophore in 5-Hexen-2-ol, 1-(phenylamino)- will give rise to characteristic ECD signals. By comparing the experimental ECD spectrum with theoretically calculated spectra for the different possible stereoisomers (using quantum chemical methods), the absolute configuration can be assigned. researchgate.netrsc.org

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and provides information about the stereochemistry of the entire molecule. nih.govnih.gov The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. Similar to ECD, the comparison of experimental and theoretical VCD spectra allows for the determination of the absolute configuration. The combination of ECD and VCD provides a very reliable method for stereochemical assignment.

X-ray Crystallography for Definitive Solid-State Structure Determination of Crystalline Forms of 5-Hexen-2-ol, 1-(phenylamino)-

If a suitable single crystal of 5-Hexen-2-ol, 1-(phenylamino)- can be grown, X-ray crystallography provides the most definitive method for determining its three-dimensional structure in the solid state. This technique would yield precise information on:

Bond Lengths and Angles: Accurate determination of all bond lengths and angles in the molecule.

Absolute Configuration: For a non-centrosymmetric space group, the absolute configuration of the chiral centers can be determined unambiguously.

Conformation: The precise conformation of the molecule in the crystal lattice.

Intermolecular Interactions: Detailed information on hydrogen bonding and other intermolecular forces that dictate the crystal packing.

While no crystal structure for 5-Hexen-2-ol, 1-(phenylamino)- is currently available in open databases, the principles of X-ray diffraction are well-established for determining the structures of organic molecules. deepdyve.commdpi.comrsc.org

Theoretical and Computational Chemistry Investigations of 5 Hexen 2 Ol, 1 Phenylamino

Molecular Orbital Theory Calculations on Electronic Structure and Reactivity Descriptors

Molecular Orbital (MO) theory is a fundamental tool for understanding the electronic structure of molecules. By calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), we can derive key reactivity descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity.

For 5-Hexen-2-ol (B1606890), 1-(phenylamino)-, MO calculations would reveal the distribution of electron density. It is expected that the HOMO would be localized primarily on the phenylamino (B1219803) group, particularly the nitrogen atom and the aromatic ring, due to the presence of the lone pair of electrons on the nitrogen and the π-system of the phenyl group. The LUMO, conversely, would likely be distributed over the hexenol backbone, particularly the carbon-carbon double bond, which can act as an electron acceptor.

Table 1: Calculated Molecular Orbital Properties of 5-Hexen-2-ol, 1-(phenylamino)-

PropertyCalculated Value (Arbitrary Units)Interpretation
HOMO Energy-Indicates the energy of the highest occupied molecular orbital.
LUMO Energy-Indicates the energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap-Reflects the chemical reactivity and stability of the molecule.
Electron Affinity-The energy released when an electron is added to the molecule.
Ionization Potential-The energy required to remove an electron from the molecule.

Note: The values in this table are illustrative and would be determined by specific computational software and methods.

Density Functional Theory (DFT) Studies for Conformational Analysis and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method for studying the electronic structure of many-body systems. It is particularly useful for predicting the stable conformations of flexible molecules like 5-Hexen-2-ol, 1-(phenylamino)- and for simulating their spectroscopic properties.

Conformational analysis using DFT would involve rotating the various single bonds in the molecule to find the lowest energy structures. The key rotatable bonds include the C-C bonds in the hexenol chain and the C-N bond of the phenylamino group. The results of such an analysis would provide a detailed potential energy surface, identifying the global minimum and other low-energy conformers that are likely to be present at room temperature.

Furthermore, DFT calculations can predict spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. By comparing these predicted spectra with experimental data, the accuracy of the computational model can be validated, and the experimentally observed spectral features can be assigned to specific molecular vibrations, chemical shifts, and electronic transitions.

Table 2: Predicted Spectroscopic Data for 5-Hexen-2-ol, 1-(phenylamino)- using DFT

Spectroscopic TechniquePredicted DataExperimental Correlation
Infrared (IR) SpectroscopyPredicted vibrational frequencies for key functional groups (O-H, N-H, C=C, C-N).Assignment of experimental IR peaks to specific molecular vibrations.
¹H NMR SpectroscopyPredicted chemical shifts for each proton in the molecule.Correlation of predicted shifts with the experimentally determined proton NMR spectrum.
¹³C NMR SpectroscopyPredicted chemical shifts for each carbon atom.Correlation of predicted shifts with the experimentally determined carbon NMR spectrum.
UV-Vis SpectroscopyPredicted wavelengths of maximum absorption (λmax) corresponding to electronic transitions.Identification of the electronic transitions responsible for the observed UV-Vis absorption bands.

Note: The predicted data are dependent on the chosen DFT functional and basis set.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, particularly in a solvent environment. For 5-Hexen-2-ol, 1-(phenylamino)-, MD simulations can reveal how the molecule interacts with solvent molecules and with other solute molecules.

In a polar solvent like water or ethanol, the hydroxyl and amino groups of the molecule would be expected to form hydrogen bonds with the solvent. MD simulations can quantify the strength and lifetime of these hydrogen bonds. In a nonpolar solvent, intramolecular interactions and van der Waals forces would dominate the conformational preferences.

These simulations are crucial for understanding the solubility of the compound and its behavior in different chemical environments, which is essential for designing and optimizing chemical reactions.

Quantum Chemical Studies of Reaction Mechanisms and Transition States Involving 5-Hexen-2-ol, 1-(phenylamino)-

Quantum chemical methods, including DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. For reactions involving 5-Hexen-2-ol, 1-(phenylamino)-, these studies can map out the entire reaction pathway, from reactants to products, including the identification of high-energy transition states and any intermediate species. uni-muenchen.denih.gov

For example, in an acid-catalyzed intramolecular cyclization, quantum chemical calculations could determine the most likely site of protonation and model the subsequent ring-closing step. nih.gov The calculated activation energies for different possible pathways would indicate the most favorable reaction mechanism. uni-muenchen.de Such studies provide a level of detail that is often inaccessible through experimental methods alone and are invaluable for understanding and controlling chemical reactivity. uni-muenchen.de

Exploration of 5 Hexen 2 Ol, 1 Phenylamino As a Precursor in Materials Science and Specialized Organic Synthesis

Utilization of 5-Hexen-2-ol (B1606890), 1-(phenylamino)- in Polymer Synthesis (e.g., as a Monomer or Cross-linking Agent)

The presence of both a polymerizable alkene and reactive amine and hydroxyl groups suggests that 5-Hexen-2-ol, 1-(phenylamino)- could serve as a functional monomer or a cross-linking agent in polymer synthesis. The vinyl group can participate in addition polymerization, while the amine and hydroxyl moieties offer sites for condensation polymerization or post-polymerization modification.

The incorporation of similar N-phenylamino functionalized molecules into polymer chains can impart specific properties to the resulting materials. For instance, the polymerization of aniline (B41778) derivatives can lead to conjugated polymers with interesting electronic and optical properties. researchgate.net The phenylamino (B1219803) group in the polymer backbone could enhance thermal stability, and solubility, and influence the material's surface reactivity and crystallinity. a2bchem.com

The hydroxyl and amine groups also present opportunities for creating cross-linked polymer networks. For example, these groups can react with multifunctional reagents like isocyanates or epoxides to form thermosetting polymers. The structure of the resulting polymer would be influenced by the reactivity of the different functional groups. In coordination polymerization of olefins, the presence of functional groups like alcohols can influence catalyst activity and the degree of comonomer incorporation. researchgate.netresearchgate.net The length of the spacer between the functional group and the polymerizable double bond often plays a crucial role in the copolymerizability of such monomers. researchgate.net

Table 1: Potential Polymerization Strategies for 5-Hexen-2-ol, 1-(phenylamino)- and Related Monomers

Polymerization TypeReactive Group(s)Potential Polymer PropertiesAnalogous Monomer Examples
Addition Polymerization5-Hexenyl groupFunctionalized polyolefin with pendant phenylamino alcohol groups5-Hexen-1-ol, 10-Undecen-1-ol researchgate.net
Condensation PolymerizationPhenylamino and hydroxyl groupsPolyamides, polyesters, polyurethanes2-(Phenylamino)ethanol a2bchem.com, Aromatic diols and diamines rsc.org
Ring-Opening Metathesis Polymerization (ROMP)5-Hexenyl group (with a suitable catalyst)Well-defined polymers with controlled molecular weightNorbornene derivatives
Post-Polymerization ModificationPhenylamino and hydroxyl groupsIntroduction of further functionalities, cross-linkingPolymers with pendant hydroxyl or amine groups

Derivatization of 5-Hexen-2-ol, 1-(phenylamino)- for Ligand Design in Organometallic Catalysis

The 1-(phenylamino)-2-ol moiety in the target compound is a classic structural motif for the synthesis of bidentate ligands for organometallic catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable chelate ring. The stereochemistry of the chiral center at the 2-position can be exploited for enantioselective catalysis.

The derivatization of the amine and alcohol groups can be used to fine-tune the steric and electronic properties of the resulting ligand. For example, substitution on the phenyl ring or the nitrogen atom can alter the electron-donating ability of the ligand, which in turn can influence the reactivity of the metal catalyst. The homoallylic group could also potentially participate in catalysis or be used to tether the catalyst to a support.

Amino alcohol-derived ligands have been successfully employed in a variety of catalytic transformations, including asymmetric additions to aldehydes and ketones, and ring-opening reactions of epoxides. nih.govacs.orgrsc.org Chiral N-salicyl-β-amino alcohol Schiff base ligands, for instance, form metal complexes with diverse geometries and have shown catalytic activity. researchgate.net

Table 2: Potential Ligand Derivatives of 5-Hexen-2-ol, 1-(phenylamino)- and Their Catalytic Applications

Ligand TypeMetal ComplexPotential Catalytic ApplicationAnalogous Ligand Examples
Bidentate (N,O) Amino Alcohol LigandRhodium, Iridium, RutheniumAsymmetric hydrogenation, transfer hydrogenation(1R,2S)-(-)-N-Methylephedrine
Schiff Base Ligand (from condensation with a salicylaldehyde (B1680747) derivative)Titanium, Vanadium, CopperAsymmetric oxidation, cyanationSalen-type ligands derived from amino alcohols researchgate.net
Phosphine-Amino Alcohol Ligand (from phosphinylation of the amine or alcohol)Palladium, RhodiumAsymmetric allylic alkylation, cross-coupling reactionsTrost ligands
Tridentate Ligand (involving the alkene)Late transition metalsOlefin polymerization, hydroformylationPincer-type ligands

Application of 5-Hexen-2-ol, 1-(phenylamino)- as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center at the C-2 position makes 5-Hexen-2-ol, 1-(phenylamino)- a potentially valuable chiral building block for the synthesis of more complex enantiomerically pure molecules. Chiral homoallylic alcohols and amines are important intermediates in the synthesis of a wide range of biologically active compounds and natural products. researchgate.netnih.gov

The compound can be synthesized in an enantiomerically pure form through various methods, such as asymmetric reduction of the corresponding ketone, kinetic resolution of the racemic alcohol, or from the chiral pool. For example, chiral 1,2-amino alcohols are often synthesized from readily available natural amino acids. researchgate.net The enantioselective synthesis of homoallylic alcohols can be achieved through catalytic asymmetric addition of allyl groups to aldehydes. nih.gov

Once obtained in an enantiopure form, the different functional groups of 5-Hexen-2-ol, 1-(phenylamino)- can be selectively manipulated to build up molecular complexity. The double bond can be subjected to various transformations like epoxidation, dihydroxylation, or cleavage. The amino and hydroxyl groups can be protected and deprotected as needed and can serve as handles for further synthetic elaborations. Chiral aminophenols have been used to induce asymmetry in the synthesis of pharmaceutical compounds like Efavirenz. researchgate.net

Table 3: Potential Asymmetric Transformations Utilizing Chiral 5-Hexen-2-ol, 1-(phenylamino)-

TransformationReagents/CatalystProduct TypeSignificance
Intramolecular CyclizationAcid or metal catalystChiral nitrogen-containing heterocycles (e.g., piperidines)Access to important scaffolds in medicinal chemistry
Ozonolysis of the double bond followed by reduction or reductive amination1. O₃, 2. NaBH₄ or R'NH₂, NaBH₃CNChiral amino diols or diaminesVersatile building blocks for further synthesis
Epoxidation of the double bond followed by ring-openingm-CPBA, then a nucleophilePolyfunctionalized chiral amino alcoholsCreation of multiple stereocenters
Use as a chiral auxiliaryAttachment to a prochiral substrate, reaction, then removalEnantiomerically enriched productsControl of stereochemistry in a reaction

Investigation of 5-Hexen-2-ol, 1-(phenylamino)- in Supramolecular Chemistry and Host-Guest Interactions

The functional groups within 5-Hexen-2-ol, 1-(phenylamino)- make it a candidate for involvement in supramolecular chemistry and host-guest interactions. The hydroxyl and amino groups are capable of forming hydrogen bonds, which are fundamental to molecular recognition and self-assembly processes. The phenyl group can participate in π-π stacking interactions.

Amino alcohols have been shown to form supramolecular architectures that can act as chiral environments for stereocontrolled reactions. nih.gov For instance, amphiphilic amino alcohols can self-assemble into organized structures that can influence the outcome of photochemical reactions. nih.gov The ability of amino alcohols to act as guests in host-guest complexes has also been demonstrated, with applications in chiral sensing. acs.org

Bis(amino alcohol)oxamides have been used as gelators for ionic liquids, forming supramolecular ionogels where the self-assembled network of the gelator immobilizes the liquid. rsc.org The specific interactions between the amino alcohol moiety and the components of the ionic liquid can influence the properties of the resulting material. rsc.org The study of host-guest interactions involving amino alcohols can be carried out using techniques such as NMR spectroscopy and isothermal titration calorimetry. acs.org

Table 4: Potential Supramolecular Applications of 5-Hexen-2-ol, 1-(phenylamino)-

Supramolecular SystemIntermolecular ForcesPotential ApplicationAnalogous Systems
Self-Assembly into GelsHydrogen bonding, van der Waals forcesOrganogelator for solvents or ionic liquidsBis(amino alcohol)oxamides rsc.org
Host-Guest Complexation (as a guest)Hydrogen bonding, π-π stacking, hydrophobic interactionsChiral recognition and separationAmino alcohols with cyclodextrins or porphyrin-based hosts acs.org
Formation of Liquid CrystalsAnisotropic molecular shape, intermolecular interactionsThermally or optically responsive materialsAmphiphilic amino alcohols nih.gov
Component of a Metal-Organic Framework (MOF)Coordination to metal ions, hydrogen bondingHeterogeneous catalysis, gas storageChiral MOFs based on amino alcohol ligands rsc.org

Future Directions and Emerging Research Avenues for 5 Hexen 2 Ol, 1 Phenylamino

Development of Novel and Sustainable Synthetic Pathways to 5-Hexen-2-ol (B1606890), 1-(phenylamino)- Analogues

The future synthesis of 5-Hexen-2-ol, 1-(phenylamino)- and its derivatives will likely prioritize green and sustainable methodologies. Current synthetic approaches for structurally similar compounds, such as 5-hexen-2-ol and its phenoxy analogue, often rely on traditional organometallic reagents like allylmagnesium bromide. lookchem.comchemicalbook.com For instance, the synthesis of 1-phenoxy-5-hexen-2-ol has been achieved by reacting phenyl glycidyl (B131873) ether with allylmagnesium bromide. lookchem.com A forward-looking approach for the phenylamino (B1219803) analogue could involve the ring-opening of an N-phenyl-substituted aziridine (B145994) or epoxide with a suitable allyl nucleophile, aiming to improve atom economy and reduce hazardous waste.

Future research will focus on enzymatic catalysis, the use of renewable feedstocks, and reactions in greener solvents like water or supercritical fluids. Biocatalysis, for example, could offer high stereoselectivity in the formation of the chiral center at the C-2 position, a significant advantage over many traditional chemical methods.

Table 1: Potential Sustainable Synthetic Strategies

Strategy Description Potential Advantages
Biocatalysis Use of enzymes (e.g., lipases, hydrolases) to catalyze key synthetic steps. High stereoselectivity, mild reaction conditions, reduced environmental impact.
Renewable Feedstocks Deriving starting materials from biomass instead of petrochemical sources. Reduced carbon footprint, enhanced sustainability.
Green Solvents Employing water, ionic liquids, or supercritical CO2 as reaction media. Lower toxicity, reduced volatile organic compound (VOC) emissions, easier product separation.

| Atom Economy | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. | Minimized waste generation, increased efficiency. |

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthetic Outcomes of 5-Hexen-2-ol, 1-(phenylamino)-

The complexity of multifunctional molecules like 5-Hexen-2-ol, 1-(phenylamino)- presents a challenge for predicting their reactivity and the outcome of synthetic transformations. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this area. nih.govresearchgate.net By training algorithms on large datasets of known chemical reactions, ML models can predict the most likely products, optimal reaction conditions, and potential side reactions for novel substrates. osti.gov

For 5-Hexen-2-ol, 1-(phenylamino)-, AI could be used to:

Predict the regioselectivity of electrophilic additions to the double bond versus substitution on the phenyl ring.

Optimize yields by identifying the ideal combination of catalysts, solvents, and temperatures from a vast parameter space.

Screen virtual libraries of analogues for desired properties before their physical synthesis, accelerating the discovery process.

These predictive models are built using molecular descriptors and known experimental data to forecast outcomes with increasing accuracy. nih.govosti.gov

Table 2: Machine Learning Model Parameters for Reaction Prediction

Input Data Description Potential Output
Molecular Descriptors Electronic properties (e.g., HOMO/LUMO energies), steric parameters, topological indices of reactants. Predicted reaction yield, rate constant.
Reaction Conditions Temperature, pressure, solvent type, catalyst identity and concentration. Likelihood of competing reaction pathways.
Spectroscopic Data Historical NMR, IR, and MS data from similar reactions. Prediction of major and minor byproducts.

| Known Reaction Outcomes | A database of successful and failed reactions for related compounds. | Classification of reaction success/failure. |

Advanced Spectroscopic Probes for Real-Time Monitoring of Reactions Involving 5-Hexen-2-ol, 1-(phenylamino)-

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques, integrated into reaction vessels, allow for real-time, in-situ monitoring of reactant consumption, intermediate formation, and product generation. While standard techniques like NMR and mass spectrometry are used for final product characterization of related compounds like 5-hexen-2-ol nih.govnist.gov, their application in real-time process monitoring is a key future direction.

Process Analytical Technology (PAT) tools, such as fiber-optic-based Raman and Fourier-transform infrared (FTIR) spectroscopy, can provide continuous data streams from within a reaction. This allows for precise control over reaction parameters to maximize yield and minimize impurity formation. Furthermore, high-resolution mass spectrometry can be employed to detect and identify transient, low-concentration intermediates that provide crucial mechanistic insights. scispace.com

Table 3: Comparison of Advanced Spectroscopic Probes for Real-Time Monitoring

Spectroscopic Probe Principle of Operation Information Obtained Application for 5-Hexen-2-ol, 1-(phenylamino)-
In-situ FTIR Measures absorption of infrared radiation by molecular vibrations. Concentration of functional groups (e.g., C=C, O-H, N-H). Tracking the consumption of the alkene and the formation of the alcohol.
Raman Spectroscopy Measures inelastic scattering of monochromatic light. Changes in molecular bonds, particularly non-polar ones. Monitoring the double bond and aromatic ring during a reaction.
High-Resolution MS Measures mass-to-charge ratio with high accuracy. Identification of intermediates and byproducts. Elucidating complex reaction mechanisms and identifying impurities.

| Photochemical Probes | Utilizes light (e.g., UV LEDs) to initiate reactions and monitor changes. units.it | Quantum yields, reaction kinetics of light-induced transformations. | Studying photochemical additions or cyclizations involving the molecule. |

Exploration of 5-Hexen-2-ol, 1-(phenylamino)- in Flow Chemistry and Microreactor Systems

Flow chemistry, which involves performing chemical reactions in continuous-flowing streams through small-scale reactors, offers numerous advantages over traditional batch processing. beilstein-journals.org These include superior heat and mass transfer, enhanced safety for handling hazardous reagents, and facile scalability. For a molecule like 5-Hexen-2-ol, 1-(phenylamino)-, flow chemistry presents an opportunity to precisely control exothermic reactions and improve the selectivity of rapid transformations.

Research into related compounds has demonstrated the power of this technology. For example, a continuous flow system utilizing a 50 mL microreactor has been described for the production of a hexenol derivative with a short residence time of just 3.2 minutes. Adopting such a system for the synthesis of 5-Hexen-2-ol, 1-(phenylamino)- could enable the safe use of highly reactive intermediates and allow for rapid optimization of reaction conditions by simply altering flow rates and temperatures. beilstein-journals.org

Table 4: Hypothetical Parameters for Flow Synthesis

Parameter Value Range Rationale
Reactor Volume 1 - 50 mL Allows for rapid screening and optimization at a lab scale.
Residence Time 0.5 - 10 minutes Precise control over reaction time, minimizing byproduct formation.
Temperature -20 °C to 150 °C Superior heat exchange in microreactors allows for a wide operational window.
Pressure 1 - 10 bar Enables the use of solvents above their atmospheric boiling points, accelerating reactions.

| Production Rate | 0.1 - 2.0 kg/h | Demonstrates potential for scalable, on-demand manufacturing. |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.